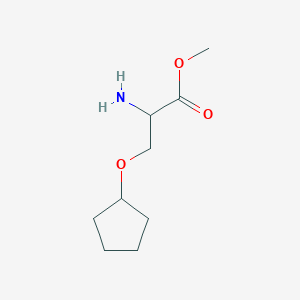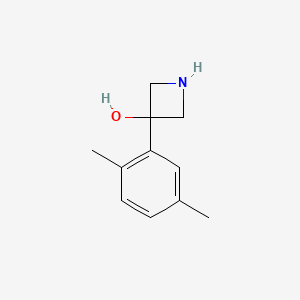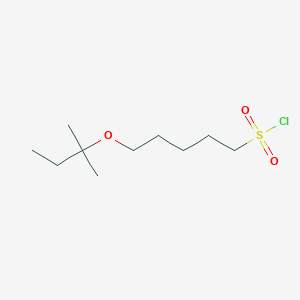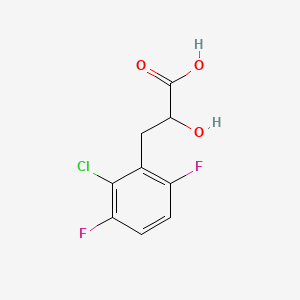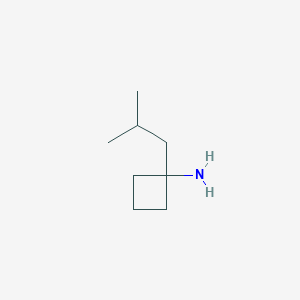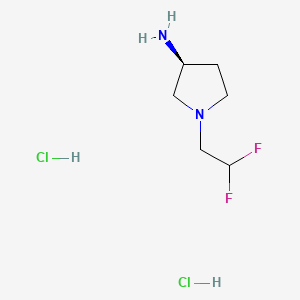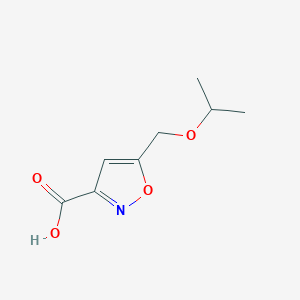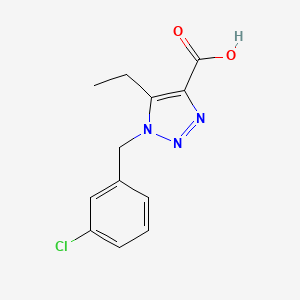
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound characterized by its unique triazole ring structure
Méthodes De Préparation
The synthesis of 1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and ethyl azide.
Formation of Triazole Ring: The reaction between 3-chlorobenzyl chloride and ethyl azide under appropriate conditions leads to the formation of the triazole ring.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts or solvents.
Analyse Des Réactions Chimiques
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Applications De Recherche Scientifique
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Chlorobenzyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group.
1-(3-Chlorobenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group.
The presence of the ethyl group in this compound may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,17,18) |
Clé InChI |
RMCXUANVXCCKDV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NN1CC2=CC(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
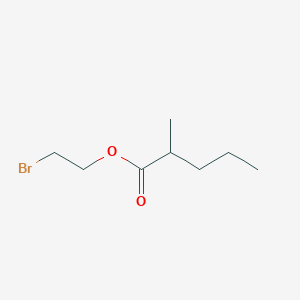

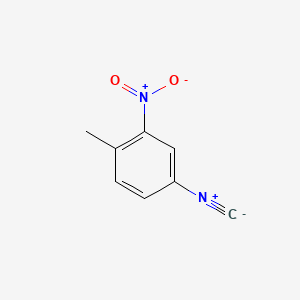
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
